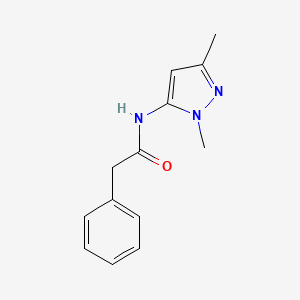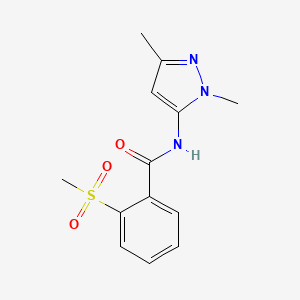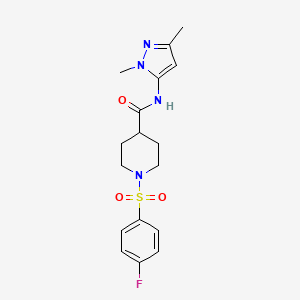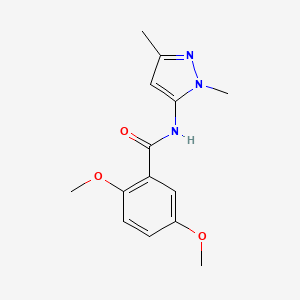
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide (DMPD) is a synthetic compound used in various scientific research applications. It is a novel, potent, and highly selective inhibitor of the enzyme diacylglycerol kinase (DGK). DGK is involved in a variety of cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. DMPD has been used to study the role of DGK in these pathways, and to explore the potential therapeutic applications of DGK inhibition.
Mecanismo De Acción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide inhibits DGK by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thereby inhibiting its activity. In addition to inhibiting DGK, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide also binds to other proteins, including the transcription factor NF-κB. This binding prevents the activation of NF-κB, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been shown to inhibit the activity of DGK, which is involved in a variety of cellular signaling pathways, including inflammation, cell proliferation, and apoptosis. Inhibition of DGK by N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been shown to reduce the activation of the transcription factor NF-κB, which is involved in inflammation and cell proliferation. In addition, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been shown to inhibit apoptosis, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide in laboratory experiments has several advantages. It is a highly selective inhibitor of DGK, and its activity can be easily measured. In addition, it is a relatively inexpensive compound, making it a cost-effective tool for scientific research. However, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has some limitations. It is a synthetic compound, and its long-term effects on cellular systems remain unknown.
Direcciones Futuras
There are many potential future directions for the use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide in scientific research. One potential direction is to explore the effects of DGK inhibition on other cellular pathways, such as those involved in metabolism and cell differentiation. Another potential direction is to use N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide to study the effects of DGK inhibition on diseases such as cancer, diabetes, and neurological disorders. Finally, it may be possible to use N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide to develop novel therapeutic strategies for the treatment of these diseases.
Métodos De Síntesis
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide is synthesized through a multi-step reaction. The first step involves the reaction of 1,3-dimethyl-1H-pyrazol-5-yl chloride with 2,5-dimethoxybenzamide, which produces the desired product, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide. This reaction is carried out in a solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide.
Aplicaciones Científicas De Investigación
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been used to study the role of DGK in various cellular signaling pathways. In particular, it has been used to study the role of DGK in inflammation, cell proliferation, and apoptosis. It has also been used to explore the potential therapeutic applications of DGK inhibition. N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been used to study the effects of DGK inhibition on the activation of the transcription factor NF-κB, which is involved in inflammation and cell proliferation. It has also been used to study the effects of DGK inhibition on apoptosis, which is a process of programmed cell death.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-7-13(17(2)16-9)15-14(18)11-8-10(19-3)5-6-12(11)20-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAKHBLPURIUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

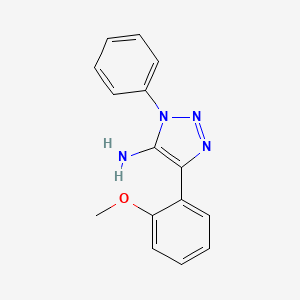
![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6534418.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
